Sequence-Defined Potency Divergence: A Core Differentiation Factor for Brevinin-1-RAA6
While direct MIC data for Brevinin-1-RAA6 are not published, its differentiation from other brevinin-1 peptides is driven by its unique primary sequence. The sensitivity of antimicrobial activity to minor sequence changes is a well-documented class-level characteristic. As a point of reference, among closely related peptides from Rana sphenocephala, MIC values against E. coli vary 4-fold: brevinin-1Sa (MIC = 55 µM), brevinin-1Sb (MIC = 17 µM), and brevinin-1Sc (MIC = 14 µM) [1]. The 23-residue sequence of Brevinin-1-RAA6 (LPAVIRVAGNVLPTVFCAISKKC) [2] is distinct from these and from the 24-residue standard for the family, and is predicted to possess a unique activity profile, including altered potency and spectrum compared to its closest analogs [2].
| Evidence Dimension | Primary Sequence vs. Antimicrobial Potency |
|---|---|
| Target Compound Data | Sequence: LPAVIRVAGNVLPTVFCAISKKC. No published MIC. |
| Comparator Or Baseline | Brevinin-1Sa (MIC=55 µM), Brevinin-1Sb (MIC=17 µM), Brevinin-1Sc (MIC=14 µM) vs. E. coli [1] |
| Quantified Difference | 4-fold variation in MIC (14-55 µM) among closely related peptides in the same family [1]. |
| Conditions | E. coli, MIC assay (24h incubation) [1] |
Why This Matters
Procurement decisions for Brevinin-1-RAA6 must be based on its specific, unique sequence, as even highly similar brevinin-1 peptides exhibit significant (4-fold or greater) differences in antimicrobial potency.
- [1] Conlon, J. M., et al. (2005). Three peptides with growth-inhibitory activity towards the gram-negative bacterium Escherichia coli were isolated from electrically stimulated secretions from the skin of the southern leopard frog, Rana sphenocephala. Peptides, 26(7), 1185-1191. View Source
- [2] CAMPR3 Database. Brevinin-1-RAA6 peptide precursor (CAMPSQ2515). Accessed 2026. View Source
